2-Phenylacridin-9(10H)-one
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Overview
Description
2-Phenylacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of an acridine core with a phenyl group attached at the second position and a keto group at the ninth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylacridin-9(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobiphenyl with benzaldehyde, followed by cyclization in the presence of a strong acid such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the acridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of acridone derivatives.
Reduction: Formation of 2-phenylacridin-9(10H)-ol.
Substitution: Formation of various substituted acridines depending on the reagents used.
Scientific Research Applications
2-Phenylacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 2-Phenylacridin-9(10H)-one involves its interaction with biological molecules. As an intercalating agent, it can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family.
9-Phenylacridine: Similar structure but lacks the keto group.
Acridone: Contains a keto group but lacks the phenyl substitution.
Uniqueness
2-Phenylacridin-9(10H)-one is unique due to the presence of both a phenyl group and a keto group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C19H13NO |
---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-phenyl-10H-acridin-9-one |
InChI |
InChI=1S/C19H13NO/c21-19-15-8-4-5-9-17(15)20-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-12H,(H,20,21) |
InChI Key |
PDAPNHBEOZFTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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